



Application Notes: Chitopentaose Pentahydrochloride in Immunology Research

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Compound of Interest					
Compound Name:	Chitopentaose Pentahydrochloride				
Cat. No.:	B3026890	Get Quote			

Introduction

Chitopentaose Pentahydrochloride is a well-defined chitosan oligosaccharide, a polymer composed of five β-(1–4)-linked N-acetyl glucosamine and D-glucosamine units.[1][2] As a specific form of Chitosan Oligosaccharide (COS), it is a biocompatible, biodegradable, and non-toxic molecule that has garnered significant attention for its immunomodulatory properties. [1][2] Research on chitosan and its oligosaccharides has demonstrated their ability to modulate key cells of both the innate and adaptive immune systems, including macrophages and dendritic cells (DCs).[1][2][3] These properties make Chitopentaose Pentahydrochloride a valuable tool for researchers in immunology, vaccine development, and drug delivery. Its applications range from serving as a vaccine adjuvant to investigating anti-inflammatory and anti-cancer pathways.[1][2][3][4]

Key Immunomodulatory Applications:

- Activation of Antigen-Presenting Cells (APCs): Chitopentaose, like other chitosans, can
 activate macrophages and dendritic cells. This activation leads to the upregulation of costimulatory molecules, enhanced antigen presentation, and the production of various
 cytokines, which are crucial for initiating an adaptive immune response.[1][5]
- Vaccine Adjuvant Development: By stimulating APCs and promoting a robust immune response, Chitopentaose Pentahydrochloride holds potential as an adjuvant in vaccine formulations to enhance their efficacy.[1][2]



- Anti-inflammatory Research: Despite its immunostimulatory properties, Chitopentaose has also been shown to possess anti-inflammatory effects, capable of inhibiting the production of pro-inflammatory mediators like nitric oxide (NO), IL-1β, and TNF-α in certain contexts.[3][4]
- Cancer Immunology: The activation of immune cells such as natural killer (NK) cells, lymphocytes, and macrophages by chitosan oligosaccharides suggests a potential role in anti-tumor immunity.[3]

Quantitative Data Summary

The immunomodulatory effects of chitosan oligosaccharides like Chitopentaose are often dosedependent. The following table summarizes reported in vitro effects of Chitosan Oligosaccharide (COS) on macrophage cell lines.



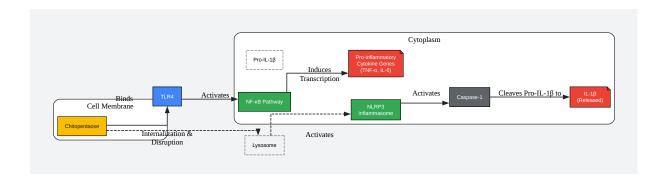
Cell Line	Treatment	Concentration (µg/mL)	Observed Effect	Reference
RAW 264.7	Chitosan Oligosaccharide (COS)	50	Inhibition of NO, IL-1β, and TNF-α production in LPS-stimulated cells.	[3]
RAW 264.7	Chitosan Oligosaccharide (COS)	100	Inhibition of NO, IL-1β, and TNF-α production in LPS-stimulated cells.	[3]
RAW 264.7	Chitosan Oligosaccharide (COS)	500	Inhibition of NO, IL-1β, and TNF-α production in LPS-stimulated cells.	[3]
Mouse Peritoneal Exudate Cells (PECs)	Chitosan	Dose-dependent	Increased IL-1β secretion via NLRP3 inflammasome activation.	[6]

Signaling Pathways and Mechanisms

Chitopentaose and related chitosan oligosaccharides interact with immune cells through various pattern recognition receptors (PRRs), triggering downstream signaling cascades.

1. Macrophage Activation: In macrophages, chitosan can be recognized by Toll-like Receptor 4 (TLR4), leading to the activation of the NF-κB signaling pathway, which controls the expression of pro-inflammatory cytokines.[3] Furthermore, chitosan can be internalized, causing lysosomal disruption and activating the NLRP3 inflammasome, resulting in the maturation and release of IL-1β.[1][3]



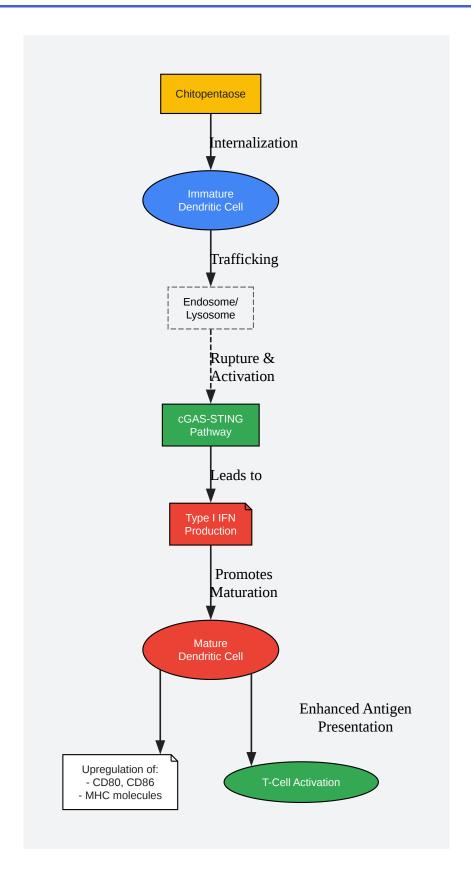


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Caption: Chitopentaose signaling in macrophages via TLR4 and NLRP3 pathways.

2. Dendritic Cell (DC) Activation: Chitosan particles are internalized by DCs and accumulate in endosomes. By disrupting these vesicles, chitosan can trigger cytosolic DNA sensing pathways, such as the cGAS-STING pathway, leading to the production of Type I interferons (IFNs) and promoting DC maturation.[1] This process enhances the DC's ability to present antigens and activate T-cells.





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Caption: Dendritic cell maturation induced by Chitopentaose.



Experimental Protocols

Protocol 1: In Vitro Macrophage Activation and Cytokine Analysis

Objective: To assess the effect of **Chitopentaose Pentahydrochloride** on macrophage activation by measuring cytokine and nitric oxide production.

Materials:

- Macrophage cell line (e.g., RAW 264.7)
- Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
- Chitopentaose Pentahydrochloride (stock solution in sterile water or PBS)
- LPS (positive control)
- Sterile 96-well culture plates
- Griess Reagent Kit (for NO measurement)
- ELISA kits for TNF-α and IL-1β
- Phosphate Buffered Saline (PBS)

Procedure:

- Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 μ L of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow adherence.
- Treatment: Prepare serial dilutions of **Chitopentaose Pentahydrochloride** (e.g., 10, 50, 100, 500 μ g/mL) in culture medium. Remove the old medium from the cells and add 100 μ L of the treatment solutions. Include wells for:
 - Negative Control (medium only)
 - Positive Control (LPS, 1 μg/mL)



- Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.
- Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes.
 Carefully collect 50-80 μL of the supernatant from each well for analysis.
- Nitric Oxide (NO) Assay: Use 50 μL of the collected supernatant to measure NO production (as nitrite) using the Griess Reagent Kit, following the manufacturer's instructions.
- Cytokine ELISA: Use the remaining supernatant to quantify the concentration of TNF-α and IL-1β using specific ELISA kits, following the manufacturer's protocol.

Protocol 2: Dendritic Cell (DC) Maturation Assay via Flow Cytometry

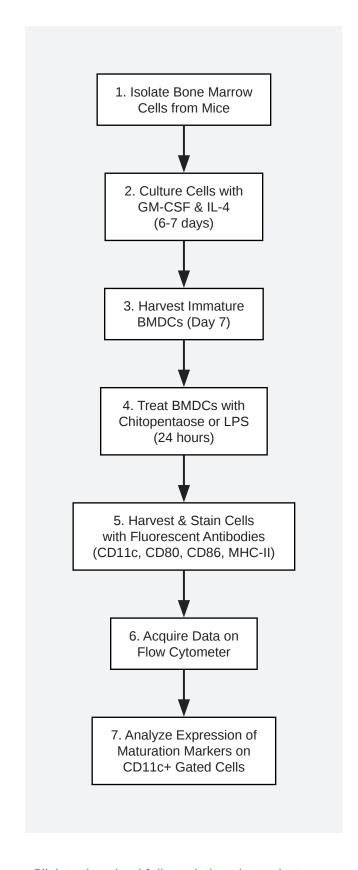
Objective: To evaluate the ability of **Chitopentaose Pentahydrochloride** to induce the maturation of bone marrow-derived dendritic cells (BMDCs).

Materials:

- Bone marrow cells isolated from mice
- Complete RPMI-1640 medium with 10% FBS, 1% Pen-Strep, 50 μM β-mercaptoethanol
- GM-CSF and IL-4 (for differentiating BMDCs)
- Chitopentaose Pentahydrochloride
- LPS (positive control)
- Fluorescently-conjugated antibodies (e.g., anti-CD11c, anti-MHC-II, anti-CD80, anti-CD86)
- FACS buffer (PBS + 2% FBS + 0.05% Sodium Azide)
- Flow cytometer

Experimental Workflow:





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Caption: Experimental workflow for assessing DC maturation.



Procedure:

- BMDC Generation: Isolate bone marrow from mouse femurs and tibias. Culture the cells in complete RPMI medium supplemented with 20 ng/mL GM-CSF and 10 ng/mL IL-4 for 7 days. Replace the medium every 2-3 days.
- Treatment: On day 7, harvest the immature BMDCs. Seed the cells in a 24-well plate at 1 x 10⁶ cells/well. Treat the cells with different concentrations of Chitopentaose
 Pentahydrochloride or LPS (100 ng/mL) for 24 hours.
- Cell Staining: After incubation, harvest the cells and wash them with cold FACS buffer. Stain the cells with a cocktail of fluorescently-conjugated antibodies against CD11c (a DC marker) and maturation markers (CD80, CD86, MHC-II) for 30 minutes on ice, protected from light.
- Flow Cytometry: Wash the cells twice with FACS buffer to remove unbound antibodies.
 Resuspend the cells in 300 μL of FACS buffer and acquire the samples on a flow cytometer.
- Data Analysis: Analyze the data using appropriate software. Gate on the CD11c-positive population and evaluate the expression levels (Mean Fluorescence Intensity or % positive cells) of CD80, CD86, and MHC-II to determine the degree of maturation.

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